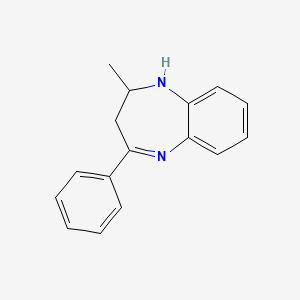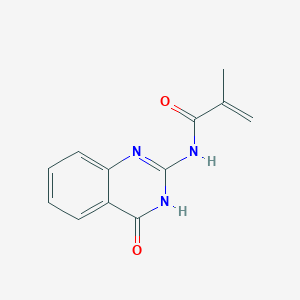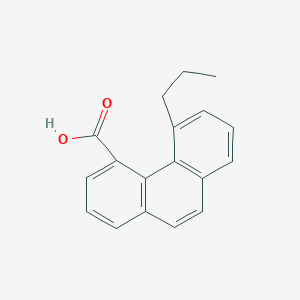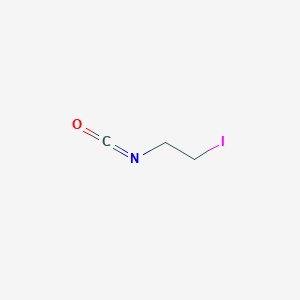![molecular formula C25H21NO2Sn B14307162 3-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 112402-71-8](/img/structure/B14307162.png)
3-{[(Triphenylstannyl)oxy]carbonyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Triphenylstannyl)oxy]carbonyl}aniline is a chemical compound with the molecular formula C25H21NO2Sn and a molecular weight of 486.157 g/mol It is known for its unique structure, which includes a triphenylstannyl group attached to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin hydroxide with 3-isocyanatobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{Sn(OH)}_3 + \text{C}_8\text{H}5\text{NO}2 \rightarrow \text{C}{25}\text{H}{21}\text{NO}_2\text{Sn} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure product consistency and yield.
化学反应分析
Types of Reactions
3-{[(Triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
科学研究应用
3-{[(Triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its triphenylstannyl group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The compound’s ability to donate and accept electrons makes it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Triphenyltin hydroxide: A precursor in the synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline.
Triphenyltin chloride: Another organotin compound with similar reactivity.
Triphenyltin acetate: Used in similar applications as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of aniline and triphenylstannyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
112402-71-8 |
|---|---|
分子式 |
C25H21NO2Sn |
分子量 |
486.1 g/mol |
IUPAC 名称 |
triphenylstannyl 3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-3-1-2-5(4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
HGWJCCPHJUMNDP-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium bromide](/img/structure/B14307084.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)


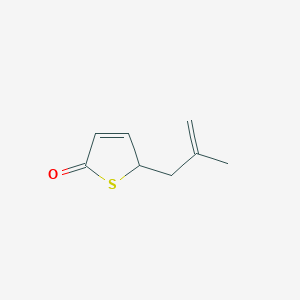
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
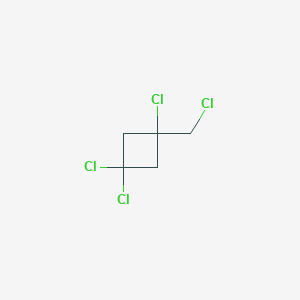
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
